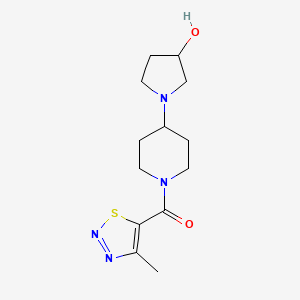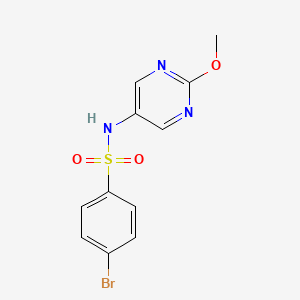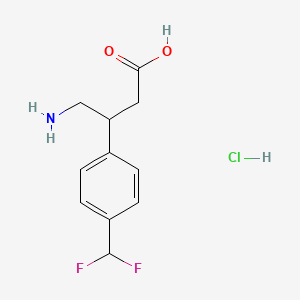
4-氨基-3-(4-(二氟甲基)苯基)丁酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C11H13F2NO2·HCl. It is known for its unique structure, which includes an amino group, a difluoromethyl-substituted phenyl ring, and a butanoic acid moiety.
科学研究应用
4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-(difluoromethyl)benzaldehyde with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Addition of butanoic acid: The amine is then reacted with butanoic acid under acidic conditions to form the final product, 4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
化学反应分析
Types of Reactions
4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
作用机制
The mechanism of action of 4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 4-Amino-3-phenylbutanoic acid hydrochloride
- ®-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride
- 4-Amino-3-fluorophenylboronic acid hydrochloride
Uniqueness
4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride is unique due to the presence of the difluoromethyl group on the phenyl ring. This structural feature imparts distinct chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets .
属性
IUPAC Name |
4-amino-3-[4-(difluoromethyl)phenyl]butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2.ClH/c12-11(13)8-3-1-7(2-4-8)9(6-14)5-10(15)16;/h1-4,9,11H,5-6,14H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAAQWKXOZRFNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)C(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B2378499.png)
![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2378501.png)
![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2378504.png)
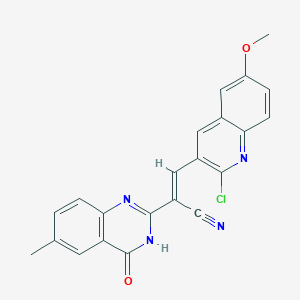
![N-(2,2-di(furan-2-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2378507.png)
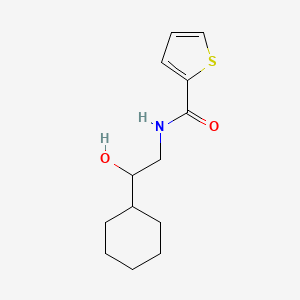
![[2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2378509.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2378510.png)
![4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2378512.png)
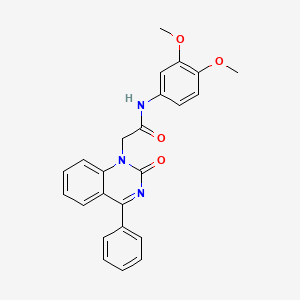
![1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2378514.png)
![2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2378518.png)
